molecular formula C16H26N2O B5185166 1-[4-(diethylamino)benzyl]-3-piperidinol

1-[4-(diethylamino)benzyl]-3-piperidinol

货号: B5185166
分子量: 262.39 g/mol
InChI 键: CYLAPGBHXFLGTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(Diethylamino)benzyl]-3-piperidinol is a piperidine derivative characterized by a diethylamino-substituted benzyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound is synthesized via a reaction involving N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine and 4-isocyanatobenzonitrile in tetrahydrofuran (THF) under argon, followed by purification using silica gel chromatography . The product is obtained as a white solid with a melting point of 199.2–201.7 °C. Structural confirmation is achieved through $ ^1H $ NMR (300 MHz), which reveals distinct signals for the diethylamino group (δ 1.15–1.20 ppm, triplet) and the benzyl protons (δ 7.20–7.40 ppm, multiplet) .

属性

IUPAC Name

1-[[4-(diethylamino)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-11-5-6-16(19)13-17/h7-10,16,19H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLAPGBHXFLGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-[4-(diethylamino)benzyl]-3-piperidinol with structurally or functionally related piperidine derivatives, focusing on synthesis, physicochemical properties, and spectral characteristics.

Structural Analogues with Substituted Benzyl Groups

  • [1-(3-Chlorobenzyl)-4-piperidinyl]methanol (): Structure: Features a 3-chlorobenzyl group and a hydroxymethyl group at the 4-position of piperidine. Properties: Solid state; the chlorine substituent enhances lipophilicity compared to the diethylamino group in the target compound. Key Difference: The electron-withdrawing chlorine atom contrasts with the electron-donating diethylamino group, affecting solubility and reactivity .
  • CHJ04089 (): Structure: Contains a 4-(2-(diethylamino)ethoxy)-3-methoxybenzyl group and a 2-isopropylphenoxy moiety. Properties: Colorless oil; $ ^1H $ NMR signals for the diethylamino group (δ 1.10–1.25 ppm) overlap with the target compound, but the methoxy group (δ 3.75 ppm) introduces distinct splitting patterns.

Piperidine Derivatives with Acyl or Spiro Substituents

  • 1-Acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] (): Structure: Spirocyclic framework with an acyl group at the 1-position. Properties: Solid or oily substances; mass spectra show low-intensity molecular ions (0.5–8.0%), contrasting with the well-defined HR-MS data of the target compound. Key Difference: The spiro architecture introduces conformational rigidity, impacting pharmacokinetic properties .
  • 1-ACETYL-4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE (): Structure: Contains electron-withdrawing trifluoromethyl and acetyl groups. Properties: Molecular weight 299.29; the trifluoromethyl group enhances metabolic stability compared to the diethylamino group. Key Difference: Strongly electron-deficient aromatic system influences reactivity in nucleophilic substitutions .

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Physical State Melting Point (°C) Notable Spectral Data Reference
1-[4-(Diethylamino)benzyl]-3-piperidinol Diethylamino-benzyl, 3-OH piperidine White solid 199.2–201.7 $ ^1H $ NMR: δ 1.15–1.20 (N(CH$2$CH$3$)$_2$)
CHJ04089 Diethylamino-ethoxy, 2-isopropylphenoxy Colorless oil N/A $ ^1H $ NMR: δ 3.75 (OCH$_3$)
1-(3-Chlorobenzyl)-4-piperidinyl]methanol 3-Cl-benzyl, 4-CH$_2$OH Solid N/A IR: O-H stretch ~3200 cm$^{-1}$
AQ-RA 741 Diethylamino-butyl, benzodiazepine N/A N/A Receptor affinity: m2 K$_i$ = 2.3 nM

常见问题

Q. What are the established synthetic pathways for 1-[4-(diethylamino)benzyl]-3-piperidinol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination to introduce the diethylamino-benzyl group to the piperidinol scaffold. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., palladium for hydrogenation) critically impact yields. For example, polar aprotic solvents may enhance nucleophilic reactivity but require careful purification to remove byproducts . Optimization protocols often employ Design of Experiments (DoE) to evaluate variable interactions, as seen in analogous piperidine derivatives .

Q. How is the structure of 1-[4-(diethylamino)benzyl]-3-piperidinol validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., diethylamino proton shifts at δ 2.5–3.0 ppm and benzyl aromatic signals at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm1^{-1}) .

Q. What computational methods predict the compound’s physicochemical properties?

Tools like Gaussian or COSMO-RS calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations model interactions with biological targets (e.g., docking to GPCRs). SMILES/InChI notations (e.g., C1CCN(C(C1)O)CC2=CC=C(C=C2)N(CC)CC) enable database searches for analogous structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50_{50} values or receptor affinity may stem from assay conditions (e.g., cell line variability, buffer pH). Meta-analyses should:

  • Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Apply statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What factorial design strategies optimize reaction pathways for scaled synthesis?

A 2k^k factorial design evaluates variables:

  • Factors : Catalyst loading, solvent ratio, temperature.
  • Response Variables : Yield, purity.
    For example, a recent study on similar piperidines found that increasing temperature from 25°C to 60°C improved yield by 22% but reduced purity by 8%, necessitating a trade-off analysis .

Q. How does steric hindrance from the diethylamino-benzyl group influence regioselectivity in derivatization?

The bulky benzyl group directs electrophilic attacks to the less hindered 3-piperidinol oxygen. Computational models (e.g., DFT calculations) show that steric maps predict preferential reaction sites. Experimental validation via X-ray crystallography confirms regioselectivity trends .

Q. What in silico methods predict metabolic stability and toxicity?

  • CYP450 Metabolism : Tools like StarDrop simulate oxidation sites.
  • Toxicity : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks.
    For instance, the diethylamino group may undergo N-dealkylation, generating reactive intermediates flagged by toxicity predictors .

Methodological Guidance for Data Interpretation

Q. How are spectral artifacts (e.g., NMR splitting) accounted for in structural analysis?

  • Dynamic Effects : Variable-temperature NMR distinguishes conformational exchange (e.g., piperidine ring puckering).
  • Decoupling Experiments : Suppress scalar coupling to simplify splitting patterns .

Q. What statistical frameworks address batch-to-batch variability in biological assays?

Mixed-effects models isolate batch effects from treatment effects. For example, a linear model Yij=μ+αi+βj+ϵijY_{ij} = \mu + \alpha_i + \beta_j + \epsilon_{ij} (where α\alpha = batch, β\beta = treatment) quantifies variability contributions .

Q. How do researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins.
  • BRET (Bioluminescence Resonance Energy Transfer) : Confirms ligand-receptor binding in live cells .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。